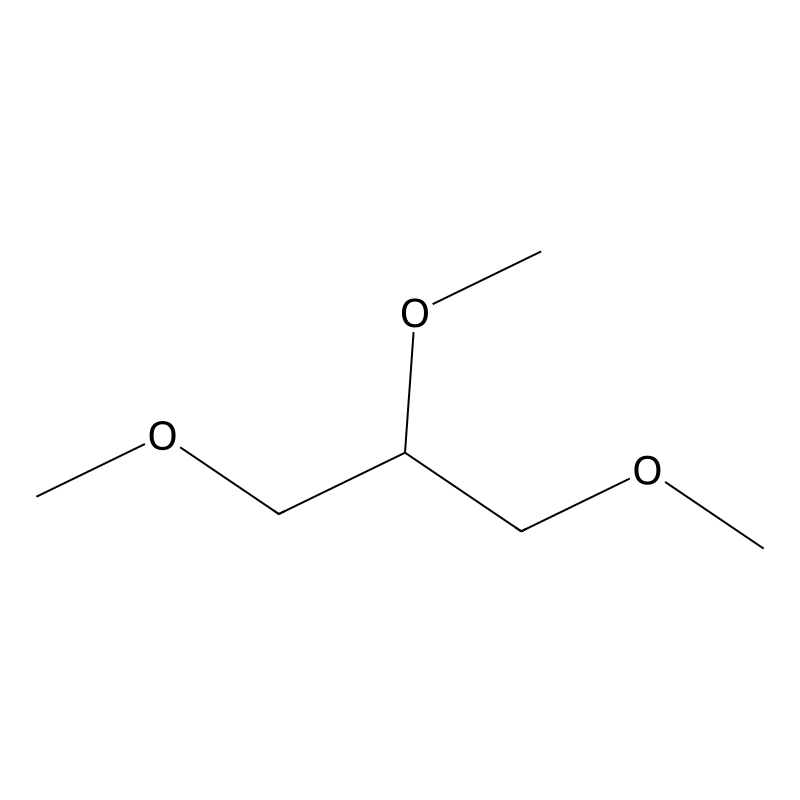

1,2,3-Trimethoxypropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,2,3-Trimethoxypropane, also known as glycerol trimethyl ether, is a chemical compound with the molecular formula and a CAS number of 20637-49-4. It is derived from glycerol, specifically as the trimethyl ether of propane-1,2,3-triol. This compound is characterized by its colorless liquid form and low toxicity, making it an attractive alternative to traditional solvents in various applications. Its boiling point is approximately 143.1°C, and it exhibits a density of about 0.912 g/cm³ at room temperature .

1,2,3-Trimethoxypropane can be synthesized through several methods:

- Phase Transfer Catalysis: This method involves reacting glycerol with methyl iodide in the presence of a base like potassium hydroxide. The reaction typically yields good selectivity and efficiency .

- Direct Methylation: Glycerol can also undergo direct methylation using methylating agents under controlled conditions to produce 1,2,3-trimethoxypropane .

These methods highlight the compound's derivation from renewable resources such as glycerol, emphasizing its potential for sustainable chemical processes.

The primary applications of 1,2,3-trimethoxypropane include:

- Solvent: It serves as an effective solvent for cellulose acetate and various resins and dyes due to its favorable boiling point and low evaporation rate .

- Chemical Reagent: Its utility in organic synthesis makes it valuable for laboratory research and industrial applications where selective reduction of functional groups is required .

- Environmental

1,2,3-Trimethoxypropane shares structural similarities with several other glycerol-derived ethers and solvents. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diglyme (Diethylene Glycol Dimethyl Ether) | Linear Ether | Higher viscosity; used in CO₂ absorption processes |

| Glycerol Dimethyl Ether | Simple Ether | Less complex; lower boiling point |

| Glycerol Monoether | Monoether | Simpler structure; used in food applications |

Uniqueness

What sets 1,2,3-trimethoxypropane apart from these similar compounds is its branched structure that contributes to lower viscosity compared to linear ethers like diglyme. This structural characteristic enhances its performance as a solvent in various chemical processes while maintaining low toxicity levels .

The synthesis of 1,2,3-trimethoxypropane has evolved significantly since its initial development, with multiple synthetic approaches now available for both laboratory and industrial applications. The compound's unique structure, featuring three methoxy groups attached to a propyl backbone, requires careful control of reaction conditions to achieve high yields and selectivity. Current manufacturing methods primarily focus on glycerol as the starting material, leveraging the abundance of this feedstock from biodiesel production processes.

Phase-Transfer Catalysis Methods

Phase-transfer catalysis has emerged as the most effective method for synthesizing 1,2,3-trimethoxypropane from glycerol. This approach offers significant advantages in terms of reaction efficiency, environmental impact, and scalability compared to traditional organic synthesis methods. The technique enables the reaction to proceed under mild conditions while achieving excellent conversion rates and product selectivity.

Reaction Mechanisms and Catalyst Selection

The phase-transfer catalysis mechanism for 1,2,3-trimethoxypropane synthesis involves the formation of glycerol anions through deprotonation with strong bases, followed by nucleophilic attack on methylating agents. The reaction proceeds through a series of sequential methylation steps, where each hydroxyl group of glycerol undergoes etherification to form the corresponding methyl ether. Research has demonstrated that quaternary ammonium salts serve as the most effective phase-transfer catalysts for this transformation.

Studies have identified tetrabutylammonium hydrogen sulfate as an optimal catalyst choice, providing both high catalytic activity and excellent selectivity. The catalyst facilitates the transfer of ionic species between the aqueous and organic phases, enabling efficient contact between the glycerol substrate and methylating agents. The mechanism involves the formation of ion pairs between the quaternary ammonium cation and the glycerol alkoxide anion, which then undergo nucleophilic substitution with dimethyl sulfate or other methylating agents.

Catalyst loading studies have revealed that optimal performance is achieved with catalyst concentrations of 10 mol% relative to glycerol. Higher catalyst loadings do not significantly improve conversion rates but increase production costs, while lower loadings result in incomplete reactions and reduced yields. The catalyst selection also influences the reaction selectivity, with tetrabutylammonium salts showing superior performance compared to other quaternary ammonium compounds.

Base and Methylating Agent Optimization

The choice of base and methylating agent represents critical factors in determining the success of phase-transfer catalysis for 1,2,3-trimethoxypropane synthesis. Potassium hydroxide has emerged as the preferred base due to its strong basicity and compatibility with the phase-transfer system. The base serves multiple functions, including deprotonation of glycerol hydroxyl groups and neutralization of acidic byproducts formed during the methylation process.

Optimal base-to-glycerol molar ratios have been established at 3.3:1, providing sufficient alkalinity to ensure complete deprotonation while minimizing base consumption. Sodium hydroxide can serve as an alternative base, but requires higher molar ratios to achieve comparable conversion rates. The base addition strategy significantly impacts reaction efficiency, with gradual addition of base portions showing superior results compared to single-step addition.

Dimethyl sulfate represents the most commonly employed methylating agent for this transformation, offering high reactivity and good selectivity toward ether formation. The methylating agent-to-glycerol molar ratio of 2.6:1 has been identified as optimal, providing sufficient methylating capacity while minimizing waste and cost. Alternative methylating agents, including methyl iodide and dimethyl carbonate, have been investigated but show inferior performance in terms of reaction rate and selectivity.

Temperature optimization studies have revealed that reaction temperatures of 15-20°C during initial stages, followed by warming to ambient temperature, provide optimal results. Lower temperatures slow the reaction rate significantly, while higher temperatures can lead to side reactions and reduced selectivity. The reaction typically requires 24-48 hours for completion under optimized conditions.

Process Efficiency and Yield Improvement Strategies

Process efficiency optimization for 1,2,3-trimethoxypropane synthesis has focused on several key areas, including reaction time reduction, yield maximization, and energy efficiency. Research has demonstrated that strategic addition sequences and temperature control can significantly improve overall process performance.

Yield improvement strategies center on minimizing side reactions and maximizing the conversion of all three hydroxyl groups in glycerol. Studies have shown that conversions exceeding 95% are achievable with selectivity toward 1,2,3-trimethoxypropane reaching 78% yield under optimal conditions. The remaining products consist primarily of partially methylated glycerol ethers, which can be recycled or serve as valuable intermediates for other applications.

Reaction monitoring techniques using gas chromatography and nuclear magnetic resonance spectroscopy enable real-time optimization of reaction conditions. These analytical methods allow for precise determination of conversion rates and product distribution, facilitating process adjustments to maximize yield and minimize byproduct formation.

Process intensification approaches, including microreactor technology and continuous flow systems, have shown promise for improving reaction efficiency. These methods offer enhanced mass and heat transfer, reduced reaction times, and improved product quality compared to traditional batch processes. However, implementation requires careful consideration of catalyst recovery and recycling strategies.

Etherification Reactions

Etherification reactions represent an alternative synthetic approach for 1,2,3-trimethoxypropane production, offering different mechanistic pathways and potentially complementary advantages to phase-transfer catalysis methods. These reactions typically involve direct alkylation of glycerol using various methylating agents under acidic or basic conditions.

Glycerol Alkylation Pathways

Glycerol alkylation for 1,2,3-trimethoxypropane synthesis can proceed through multiple mechanistic pathways, depending on the specific reaction conditions and catalysts employed. The most common approach involves sequential methylation of glycerol hydroxyl groups using methanol or other methylating agents in the presence of acid catalysts. This method offers advantages in terms of raw material availability and cost, as methanol is significantly less expensive than dimethyl sulfate.

Direct methylation using methanol requires the presence of strong acid catalysts to activate the alcohol for nucleophilic substitution. Research has investigated various acid catalysts, including sulfuric acid, phosphoric acid, and solid acid catalysts such as Amberlyst resins. The reaction mechanism involves protonation of methanol to form a better leaving group, followed by nucleophilic attack by glycerol hydroxyl groups.

Alternative alkylation pathways utilize alkyl halides or other activated alkylating agents. These methods typically proceed through classical nucleophilic substitution mechanisms, where deprotonated glycerol acts as the nucleophile and the alkylating agent serves as the electrophile. While these approaches can achieve high conversion rates, they often require more expensive reagents and generate halide salt waste streams.

The selectivity of glycerol alkylation reactions depends critically on the relative reactivity of the three hydroxyl groups. Primary hydroxyl groups typically show higher reactivity than secondary hydroxyl groups, leading to preferential formation of 1,3-dimethoxy-2-hydroxypropane as an intermediate. Complete methylation to form 1,2,3-trimethoxypropane requires extended reaction times and excess methylating agents.

Role of Acid/Base Catalysts in Selectivity Control

Catalyst selection plays a crucial role in determining the selectivity and efficiency of etherification reactions for 1,2,3-trimethoxypropane synthesis. Acid catalysts promote the reaction through activation of methylating agents, while base catalysts facilitate deprotonation of glycerol hydroxyl groups to generate more nucleophilic species.

Brønsted acid catalysts, including sulfuric acid and p-toluenesulfonic acid, have been extensively studied for glycerol methylation reactions. These catalysts activate alcohols and other methylating agents through protonation, making them more susceptible to nucleophilic attack. However, strong acids can also catalyze side reactions, including dehydration and polymerization, which reduce selectivity toward the desired product.

Lewis acid catalysts offer potential advantages in terms of selectivity control and reaction mildness. Aluminum chloride, iron(III) chloride, and other Lewis acids can coordinate with oxygen atoms in glycerol, activating specific hydroxyl groups for methylation while leaving others unreacted. This approach enables more controlled sequential methylation and potentially higher selectivity toward 1,2,3-trimethoxypropane.

Heterogeneous acid catalysts, including zeolites and supported acid materials, provide opportunities for improved catalyst recovery and recycling. These materials can be designed with specific pore structures and acidity levels to optimize selectivity toward the desired product. However, mass transfer limitations in heterogeneous systems can reduce overall reaction rates compared to homogeneous catalysts.

Base-catalyzed etherification reactions proceed through different mechanisms, involving deprotonation of glycerol to form alkoxide anions that subsequently attack methylating agents. Sodium hydride, potassium carbonate, and other strong bases have been investigated for this application. Base catalysis generally provides better selectivity toward complete methylation but requires careful control to prevent side reactions.

Byproduct Management and Purification Techniques

Effective byproduct management and purification strategies are essential for economical 1,2,3-trimethoxypropane production via etherification reactions. The primary byproducts include partially methylated glycerol ethers, unreacted starting materials, and catalyst-derived impurities that must be removed or recycled to maintain process economics.

Partially methylated glycerol ethers, including 1-methoxypropane-2,3-diol and 1,3-dimethoxypropan-2-ol, represent valuable intermediates that can be recycled to the reaction system for further methylation. These compounds typically exhibit similar reactivity to glycerol and can be converted to 1,2,3-trimethoxypropane under appropriate conditions. Recycling strategies involve separation of these intermediates from the product stream followed by reintroduction to the reactor with fresh glycerol and methylating agents.

Purification techniques for 1,2,3-trimethoxypropane focus on removal of water, salts, and organic impurities formed during the synthesis process. Distillation represents the primary purification method, taking advantage of the compound's moderate boiling point and thermal stability. Fractional distillation can achieve high purity levels while recovering partially methylated byproducts for recycling.

Extraction methods using water and organic solvents enable removal of ionic impurities and catalyst residues. The process typically involves washing the crude product with water to remove salts and base residues, followed by organic solvent extraction to separate the desired product from byproducts with different polarities. Dichloromethane and ethyl acetate have proven effective for this application.

Crystallization techniques may be applicable for specific purification requirements, although 1,2,3-trimethoxypropane typically exists as a liquid under ambient conditions. However, formation of inclusion complexes or derivative compounds could enable crystallization-based purification for high-purity applications.

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of 1,2,3-trimethoxypropane presents several significant challenges that must be addressed to achieve economic viability. These challenges encompass reactor design, raw material costs, environmental considerations, and process safety requirements that become more critical at larger scales.

Reactor Design Considerations

Industrial reactor design for 1,2,3-trimethoxypropane production must accommodate the specific requirements of phase-transfer catalysis and etherification reactions while ensuring adequate heat and mass transfer, safety, and operational flexibility. The heterogeneous nature of phase-transfer catalysis systems requires careful attention to mixing and interfacial area to achieve optimal reaction rates.

Stirred tank reactors represent the most common choice for industrial implementation, offering good mixing characteristics and established design principles. These reactors must provide sufficient agitation to maintain intimate contact between aqueous and organic phases while avoiding excessive energy consumption. Impeller design becomes critical, with turbine-type impellers generally preferred for their ability to handle multiphase systems effectively.

Heat transfer considerations are particularly important due to the exothermic nature of methylation reactions. Adequate cooling capacity must be provided to maintain optimal reaction temperatures, especially during the initial stages when reaction rates are highest. Jacketed reactors with external cooling circuits typically provide the necessary heat removal capacity while maintaining temperature uniformity.

Reactor materials of construction must be compatible with the alkaline conditions and organic solvents used in the process. Stainless steel grades 316 or 316L are commonly employed due to their resistance to corrosion under these conditions. However, specialized alloys or protective coatings may be required for extended operation or particularly aggressive conditions.

Continuous reactor systems offer potential advantages for large-scale production, including improved heat transfer, reduced residence time, and better process control. However, these systems require more complex separation and recycling strategies for catalyst recovery and may face challenges related to phase separation and product quality control.

Cost-Effective Methylating Agents

The selection of methylating agents represents a critical economic factor in industrial 1,2,3-trimethoxypropane production, as these reagents typically constitute a significant portion of raw material costs. Dimethyl sulfate, while highly effective, presents both cost and safety challenges that may limit its industrial application.

Dimethyl carbonate has emerged as a potentially attractive alternative methylating agent, offering improved safety characteristics and environmental compatibility compared to dimethyl sulfate. Although reaction rates are generally slower, the enhanced safety profile and reduced waste generation may justify its use in industrial applications. Process optimization studies have demonstrated that acceptable conversion rates can be achieved with appropriate catalyst selection and reaction conditions.

Methanol represents the most cost-effective methylating agent available, but its use requires different reaction conditions and catalyst systems compared to activated methylating agents. Direct methylation with methanol typically requires higher temperatures and acid catalysts, potentially leading to different reactor design requirements and energy consumption patterns. However, the significant cost advantage may justify process modifications to accommodate methanol-based synthesis.

Economic analysis of methylating agent selection must consider not only raw material costs but also processing requirements, waste treatment, and safety measures. Dimethyl sulfate requires specialized handling and waste treatment facilities due to its toxicity, while methanol-based processes may require higher energy inputs for reaction activation and product separation.

Supply chain considerations also influence methylating agent selection, as reliable availability and price stability are essential for industrial operations. Methanol benefits from well-established supply chains and global availability, while dimethyl sulfate markets may be more limited and subject to price volatility.

Waste Stream Mitigation Strategies

Industrial 1,2,3-trimethoxypropane production generates several waste streams that require careful management to ensure environmental compliance and economic viability. Primary waste streams include aqueous phases containing salts and catalyst residues, organic byproducts, and gaseous emissions that must be minimized or treated before disposal.

Salt waste management represents a significant challenge in phase-transfer catalysis processes, as sodium sulfate or potassium sulfate are produced in stoichiometric quantities relative to the desired product. These salts can be recovered and purified for use as commodity chemicals, providing potential revenue streams to offset waste treatment costs. Crystallization and purification processes can produce technical-grade salts suitable for various industrial applications.

Catalyst recovery and recycling strategies are essential for reducing waste generation and improving process economics. Phase-transfer catalysts can often be recovered from reaction mixtures through extraction or crystallization techniques, enabling multiple reuse cycles before disposal. However, catalyst degradation over time may require periodic replacement and regeneration.

Organic waste streams, including partially methylated byproducts and unreacted starting materials, can often be recycled to the production process or diverted to alternative applications. These materials may serve as feedstocks for other chemical processes or can be processed to recover valuable components. Thermal treatment through incineration or pyrolysis may be necessary for contaminated organic waste that cannot be recycled.

Water treatment requirements depend on the specific process configuration and catalyst systems employed. Aqueous waste streams may require neutralization, salt removal, and organic extraction before discharge or reuse. Closed-loop water systems can minimize waste generation while reducing operating costs through water conservation.

Emissions control systems must address volatile organic compounds and other gaseous emissions generated during production and purification operations. Thermal oxidation, adsorption systems, or biological treatment may be required depending on emission characteristics and regulatory requirements. Process design optimization can minimize emissions generation through improved reactor design and operating procedures.

Density and Viscosity Temperature Dependencies

The density and viscosity of 1,2,3-trimethoxypropane exhibit clear temperature dependencies that are critical for understanding its transport properties [1] [2]. Density measurements were conducted at 10°C intervals from 20 to 80°C using a density meter with an accuracy of ±0.00005 g/cm³. The experimental results demonstrate a linear decrease in density with increasing temperature, following the relationship:

| Temperature (°C) | Density (g/cm³) | Viscosity (cP) |

|---|---|---|

| 20 | 0.94169 | 1.07 |

| 30 | 0.93171 | 1.05 |

| 40 | 0.92168 | 1.03 |

| 50 | 0.91155 | 1.01 |

| 60 | 0.90133 | 0.95 |

| 70 | 0.89099 | 0.89 |

| 80 | 0.88050 | 0.83 |

The density data can be represented by the linear relationship ρ(T) = 0.96170 - 0.00099(T-20), where T is temperature in Celsius and ρ is density in g/cm³ [1]. This negative temperature coefficient indicates thermal expansion behavior consistent with other organic solvents.

Viscosity measurements were performed using a Brookfield viscometer with ±1% accuracy for torque measurements. The viscosity of 1,2,3-trimethoxypropane decreases from 1.07 cP at 20°C to 0.83 cP at 80°C, representing a 22% reduction over this temperature range [1]. Notably, 1,2,3-trimethoxypropane exhibits approximately 15% lower viscosity than diglyme at all measured temperatures, which can be attributed to its branched molecular structure that experiences fewer intermolecular interactions compared to the linear structure of diglyme [1] [2].

Vapor Pressure Profiles and Boiling Points

Vapor pressure measurements were conducted using the transpiration method over the temperature range 277.7-311.3 K. The experimental vapor pressure data follow the Clarke and Glew equation, providing thermodynamically consistent results [1]:

| Temperature (K) | Temperature (°C) | Vapor Pressure (Pa) |

|---|---|---|

| 277.7 | 4.55 | 101.4 |

| 281.0 | 7.85 | 129.9 |

| 284.0 | 10.85 | 165.8 |

| 287.7 | 14.55 | 219.5 |

| 291.1 | 17.95 | 276.5 |

| 294.1 | 20.95 | 351.4 |

| 298.1 | 24.95 | 465.9 |

| 301.5 | 28.35 | 586.8 |

| 304.7 | 31.55 | 737.8 |

| 308.0 | 34.85 | 916.3 |

| 311.3 | 38.15 | 1122.8 |

The vapor pressure at 298.15 K (25°C) is 465.9 Pa, significantly higher than typical industrial solvents but lower than many common organic compounds [1]. Based on the experimental vapor pressure data and comparison with diglyme (boiling point 162°C), the estimated boiling point of 1,2,3-trimethoxypropane is approximately 148°C [1]. This is supported by other literature sources reporting boiling points between 143.1°C [3] and 148°C [4].

Enthalpy of Vaporization (ΔHvap) Measurements

The enthalpy of vaporization was determined from the temperature dependence of vapor pressure using the van't Hoff equation. The experimental value is 51.3 ± 0.3 kJ/mol at 298.15 K [1]. This value compares favorably with the enthalpy of vaporization of diglyme (51.2 ± 0.3 kJ/mol) [1], indicating similar intermolecular forces despite their different molecular architectures.

The temperature dependence of enthalpy of vaporization follows the relationship:

Δᵍˡ Hₘ°(T) = 51.3 + (0.035)(T - 298.15) kJ/mol

Additional thermodynamic parameters derived from vapor pressure measurements include:

- Entropy of vaporization: 103.7 J/(mol·K) at the normal boiling point

- Gibbs free energy of vaporization: 28.5 kJ/mol at 298.15 K [5]

Gas Solubility and Selectivity

CO2 Absorption Capacity vs. Diglyme

Carbon dioxide solubility in 1,2,3-trimethoxypropane was measured over the temperature range 30-75°C at pressures from 2 to 10 atm using a gravimetric method [1]. The solubility data are expressed in three standard metrics to facilitate comparison with other physical solvents:

| Temperature (°C) | Henry Constant (atm) | Volumetric Solubility (cm³(STP) cm⁻³ atm⁻¹) | Mass Solubility (mol kg⁻¹ atm⁻¹) |

|---|---|---|---|

| 30 | 44.2 ± 0.4 | 3.88 ± 0.19 | 0.186 ± 0.009 |

| 45 | 58.3 ± 0.9 | 2.89 ± 0.14 | 0.141 ± 0.007 |

| 60 | 72.4 ± 1.9 | 2.26 ± 0.14 | 0.112 ± 0.007 |

| 75 | 87.2 ± 3.2 | 1.83 ± 0.13 | 0.092 ± 0.007 |

Comparative analysis with diglyme reveals virtually identical CO₂ absorption performance. At 30°C, 1,2,3-trimethoxypropane exhibits a Henry's constant of 44.2 atm compared to diglyme's 42.1 atm [1]. The volumetric solubility of CO₂ in 1,2,3-trimethoxypropane ranges from 3.88 cm³(STP)/cm³/atm at 30°C to 1.83 cm³(STP)/cm³/atm at 75°C, showing excellent agreement with diglyme values throughout the temperature range [1].

Both solvents demonstrate superior CO₂ capacity compared to sulfolane, with nearly twice the CO₂ absorption capacity at equivalent temperature and pressure conditions while maintaining 90% lower viscosity at 30°C [1]. When compared to industrial standards, 1,2,3-trimethoxypropane shows higher CO₂ solubility than dimethyl polyethylene glycol (DMPEG) on a molar basis [1].

Henry's Law Constants and Solubility Parameters

Henry's law constants for CO₂ in 1,2,3-trimethoxypropane increase linearly with temperature, indicating decreased solubility at elevated temperatures typical of physical solvents [1]. The temperature dependence follows:

ln(H) = A + B/T

where A = -5.21 and B = 2156 K for the temperature range studied [1].

Enthalpy of absorption (ΔHabs) calculated from the van't Hoff relationship is -13.2 kJ/mol, which is characteristic of physical absorption processes and comparable to the value for diglyme (-13.4 kJ/mol) [1]. This exothermic absorption indicates that lower operating temperatures would enhance CO₂ solubility, making the solvent potentially suitable for applications involving temperature swing operations.

The solubility parameter calculations using COSMOTherm suggest that 1,2,3-trimethoxypropane has favorable thermodynamic compatibility with CO₂, with the branched ether structure providing optimal balance between polarity and molecular interactions for CO₂ absorption [1].

Methane/CO2 Selectivity Ratios

Methane solubility in 1,2,3-trimethoxypropane is exceptionally low, falling below the detection limits of the experimental setup due to the 10 mg resolution of the analytical balance [1]. This indicates high CO₂/CH₄ selectivity, which is advantageous for natural gas sweetening and biogas purification applications.

The low methane solubility is attributed to several factors:

- Molecular size effects: Methane's smaller molecular weight (16.04 g/mol) results in minimal mass changes during absorption

- Thermodynamic incompatibility: Methane exhibits poor solubility in polar ether-based solvents

- Lack of specific interactions: Absence of dipole-quadrupole interactions between methane and the ether oxygen atoms [1]

Estimated selectivity ratios based on literature correlations for similar polyether solvents suggest CO₂/CH₄ selectivity values exceeding 50:1 under typical operating conditions [6] [7]. This high selectivity makes 1,2,3-trimethoxypropane particularly attractive for applications requiring CO₂ separation from methane-rich streams.

Comparative studies with other glycerol-derived solvents indicate that selectivity performance correlates with the degree of ether substitution and molecular branching [7] [8]. The trimethyl ether structure of 1,2,3-trimethoxypropane provides optimal selectivity characteristics while maintaining acceptable physical properties.

Diffusion and Mass Transfer Kinetics

Gas Diffusion Coefficients

Gas diffusion coefficients for 1,2,3-trimethoxypropane have not been directly measured in the available literature. However, estimation methods based on molecular structure and physical properties provide insight into expected diffusion behavior [9] [10].

Using the Fuller-Schettler-Giddings correlation for gas-phase diffusion coefficients in air at 298 K:

D₁₂ = (1.00 × 10⁻³ T^1.75 √(1/M₁ + 1/M₂)) / (P[(∑v)₁^(1/3) + (∑v)₂^(1/3)]²)

where T = 298 K, P = 1 atm, M₁ = 134.17 g/mol (1,2,3-trimethoxypropane), M₂ = 28.97 g/mol (air).

Estimated gas diffusion coefficient for 1,2,3-trimethoxypropane in air: 0.061 cm²/s at 298 K and 1 atm [9] [10].

This value falls within the expected range for molecules of similar molecular weight and structure. For comparison:

Temperature dependence of gas diffusion coefficients follows the relationship D ∝ T^1.75, indicating that diffusion rates increase significantly with temperature [9]. At 323 K (50°C), the estimated diffusion coefficient would be approximately 0.071 cm²/s.

Interface Mass Transfer Resistances

Interface mass transfer resistances for 1,2,3-trimethoxypropane in gas-liquid contactors depend on several factors including viscosity, surface tension, and molecular diffusivity. The relatively low viscosity (1.07 cP at 20°C) compared to other physical solvents suggests favorable mass transfer characteristics [1].

Mass transfer coefficient estimation using the Penetration Theory for gas absorption:

kL = √(DL/πt)

where DL is the liquid-phase diffusivity and t is the contact time.

Estimated liquid-phase diffusivity for CO₂ in 1,2,3-trimethoxypropane can be approximated using the Wilke-Chang correlation:

DL = 7.4 × 10⁻⁸ (φM)^0.5 T / (μVA^0.6)

where φ = association parameter (≈ 1.0 for ethers), M = molecular weight, μ = viscosity, and VA = molar volume.

At 298 K: DL ≈ 1.8 × 10⁻⁹ m²/s for CO₂ in 1,2,3-trimethoxypropane [12].

Gas-phase mass transfer resistance is typically minimal due to high gas diffusivities. The overall mass transfer coefficient (KOG) for CO₂ absorption is expected to be primarily controlled by liquid-phase resistance:

1/KOG = 1/kG + H/(kL)

Given the moderate Henry's law constant (44.2 atm at 30°C), both gas and liquid-phase resistances contribute to overall mass transfer, with liquid-phase resistance being dominant [1].

Interface enhancement factors due to chemical absorption are not applicable since 1,2,3-trimethoxypropane acts as a purely physical solvent. However, the branched molecular structure may provide enhanced mixing and reduced concentration polarization effects compared to linear polyethers [1].

Comparative mass transfer performance with established solvents:

- 1,2,3-Trimethoxypropane: Enhanced due to low viscosity (15% lower than diglyme)

- DMPEG: Higher viscosity leads to increased liquid-phase resistance

- Sulfolane: Significantly higher viscosity (>10× that of 1,2,3-trimethoxypropane)

The mass transfer advantages of 1,2,3-trimethoxypropane include:

- Low viscosity facilitating rapid liquid-phase transport

- Moderate vapor pressure allowing operation without excessive solvent losses

- Branched structure potentially reducing diffusion path tortuosity

- Excellent chemical stability under typical operating conditions [1]